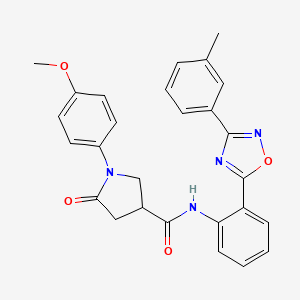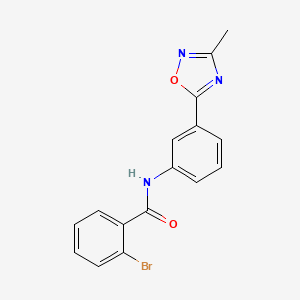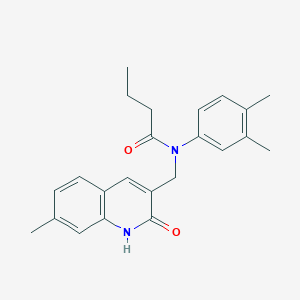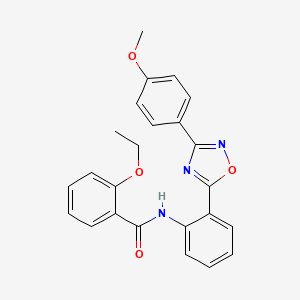
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide, also known as BMH-21, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound was first synthesized in 2010 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The mechanism of action of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide involves the inhibition of the DNA repair enzyme PARP-1. This enzyme plays a critical role in repairing DNA damage, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death in cancer cells.
Biochemical and Physiological Effects:
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide has been shown to have a number of biochemical and physiological effects on cancer cells. It has been found to induce apoptosis, inhibit cell proliferation, and disrupt DNA repair pathways. Additionally, N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide in lab experiments include its specificity for PARP-1 inhibition, its ability to sensitize cancer cells to other treatments, and its potential for use in combination therapies. However, there are also limitations to using N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide, including its toxicity and the need for further studies to determine optimal dosing and treatment regimens.
Direcciones Futuras
There are many potential future directions for research on N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide. These include further studies on its efficacy in combination with other cancer treatments, the development of more potent and selective PARP-1 inhibitors, and the exploration of its potential use in other diseases and conditions beyond cancer. Additionally, there is a need for further studies to determine optimal dosing and treatment regimens for this compound.
Métodos De Síntesis
The synthesis of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide involves several steps, including the reaction of 2-methylbenzoyl chloride with butylamine to form N-butyl-2-methylbenzamide. This compound is then reacted with 2-hydroxy-7-methylquinoline to form the final product, N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide.
Aplicaciones Científicas De Investigación
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been found to be effective against a variety of different types of cancer, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
N-butyl-2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-4-5-12-25(23(27)20-9-7-6-8-17(20)3)15-19-14-18-11-10-16(2)13-21(18)24-22(19)26/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPNBBWWLUIDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

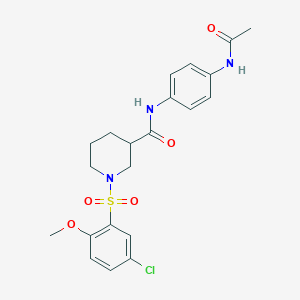
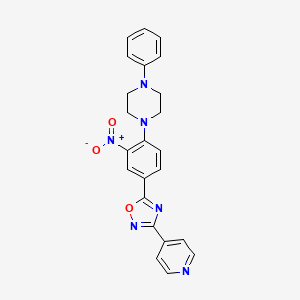
![N-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-4-(2-methyl-5-phenylpyrrol-1-yl)benzamide](/img/structure/B7690672.png)




![3,4-dimethoxy-N'-[(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7690709.png)

